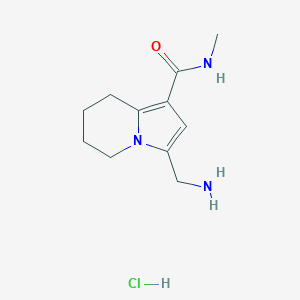
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine, also known as 1-inden-5-yl-4-propylphenoxyphthalazine (IPPP) is an organic compound that has been used in a number of scientific research applications due to its unique properties. IPPP has been used in the synthesis of various compounds, in the study of the mechanism of action of drugs, and in the investigation of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
IPPP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 1,2-dihydro-1H-inden-5-yl-4-(4-propylphenoxy)phthalazines, which have been used as antifungal agents. IPPP has also been used in the study of the mechanism of action of drugs, such as antibiotics, as well as in the investigation of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of IPPP is not yet fully understood. However, it is believed that IPPP may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to an increase in the concentration of acetylcholine, which could result in various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPPP are not yet fully understood. However, it is believed that IPPP may have a number of effects on the body, including an increase in the concentration of acetylcholine, which could lead to increased alertness and improved cognitive function. In addition, IPPP may also have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of IPPP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is non-toxic and non-volatile, making it safe to use in laboratory experiments. However, there are also a number of limitations to the use of IPPP in laboratory experiments. For example, it is not very stable, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for the use of IPPP in scientific research. One potential direction is the development of new drugs based on IPPP. Another potential direction is the investigation of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of IPPP as a reagent in the synthesis of other compounds.
Synthesemethoden
IPPP can be synthesized using a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base. This reaction produces an ether, which can be further reacted with an aldehyde or ketone to form IPPP. Other methods for synthesizing IPPP include the Ullmann reaction, the Stetter reaction, and the Buchwald-Hartwig reaction.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-2-6-18-11-15-22(16-12-18)29-26-24-10-4-3-9-23(24)25(27-28-26)21-14-13-19-7-5-8-20(19)17-21/h3-4,9-17H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEGFXAVEABNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2901968.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2901969.png)

![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2901972.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide](/img/structure/B2901977.png)


![7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B2901980.png)